4-(Difluoromethyl)picolinamide
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Overview
Description
4-(Difluoromethyl)picolinamide is a chemical compound with the molecular formula C7H6F2N2O It is characterized by the presence of a difluoromethyl group attached to a picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)picolinamide typically involves the introduction of a difluoromethyl group to a picolinamide precursor. One common method is the difluoromethylation of picolinamide using difluoromethylating agents such as ClCF2H. The reaction is usually carried out under mild conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-(Difluoromethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites. The difluoromethyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methylpyrazoline
- 3-(Difluoromethyl)-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene
Uniqueness
4-(Difluoromethyl)picolinamide is unique due to its specific structure, which combines a difluoromethyl group with a picolinamide backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H6F2N2O |
---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
4-(difluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12) |
InChI Key |
LUIDYVCEOXEYEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)C(=O)N |
Origin of Product |
United States |
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